(Z,Z)-alpha-Farnesene

Description

Properties

CAS No. |

28973-99-1 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

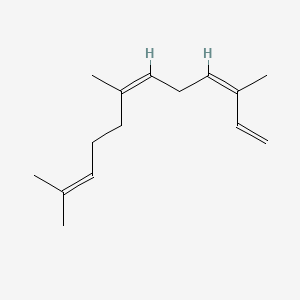

IUPAC Name |

(3Z,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12- |

InChI Key |

CXENHBSYCFFKJS-LOQWIJHWSA-N |

SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\C/C=C(/C)\C=C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pest Management:

(Z,Z)-alpha-Farnesene acts as a volatile chemical signal in plants that can attract natural predators of pests, such as aphids. This property can be harnessed for developing environmentally friendly pest management strategies.

Case Study:

In a study involving apple orchards, it was observed that the release of this compound from apple fruit could influence the behavior of predatory insects, leading to a reduction in aphid populations. The compound's role as a signaling molecule highlights its potential use in integrated pest management systems .

Disease Resistance:

Research indicates that this compound may play a role in plant defense against pathogens. In apples, lower levels of this compound were associated with increased susceptibility to fungal pathogens such as Colletotrichum acutatum and Penicillium expansum. This suggests that enhancing this compound production could improve disease resistance in crops .

Food Science Applications

Flavoring Agent:

this compound is utilized as a flavoring agent due to its pleasant aroma, which contributes to the sensory profile of various food products. Its incorporation into food items can enhance flavor complexity and consumer appeal.

Preservative Properties:

The compound has shown potential antimicrobial properties, which could be beneficial for food preservation. Studies have indicated that this compound may inhibit the growth of certain spoilage organisms, thereby extending shelf life .

Pharmaceutical Applications

Anti-inflammatory Effects:

Recent research has identified this compound as a potential anti-inflammatory agent. It has been shown to modulate neutrophil activity, reducing inflammation markers in vitro. This property could pave the way for developing new therapeutic agents for inflammatory diseases .

Case Study:

A study demonstrated that this compound inhibited calcium influx in human neutrophils, suggesting its role in down-regulating inflammatory responses. This finding supports further investigation into its application as an anti-inflammatory drug .

Industrial Applications

Chemical Synthesis:

this compound serves as an intermediate in the synthesis of high-value compounds such as squalane and vitamin E. Its availability from plant sources makes it an attractive starting material for sustainable chemical production.

Biofuel Production:

The compound is also being explored for its potential use in biofuels due to its energy-dense structure. Research on genetically engineered microorganisms capable of producing this compound efficiently could lead to sustainable biofuel alternatives .

Data Tables

Comparison with Similar Compounds

Isomeric Variants of Farnesene

(Z,Z)-alpha-Farnesene is one of several farnesene isomers. Key differences among these isomers are summarized in Table 1.

Table 1: Comparison of Farnesene Isomers

Key Findings :

Comparison with Other Sesquiterpenes

This compound shares functional and structural similarities with other sesquiterpenes (Table 2).

Table 2: Comparison with Related Sesquiterpenes

Key Findings :

- Binding Affinity : this compound exhibits lower binding energy (-6.43 to -7.0 kcal/mol) with chemosensory proteins (e.g., EscrCSP8a) compared to beta-caryophyllene, suggesting stronger ligand-receptor interactions in insect olfaction .

- Ecological Roles : Unlike beta-caryophyllene, which attracts pollinators, this compound in apples may deter herbivores while enhancing fruit aroma .

Role in Food Science

This compound is a marker for apple cultivar identification. For example, its abundance distinguishes Ambrosia, Fuji, and Golden apples . In pears, it contributes to the "green" aroma profile and correlates with storage conditions .

Agricultural Relevance

This highlights the importance of stereochemistry in agrochemical design .

Q & A

Q. What enzymatic pathways are involved in (Z,Z)-alpha-Farnesene biosynthesis, and how can researchers characterize them experimentally?

this compound is synthesized via the mevalonate pathway, where farnesyl diphosphate (FDP) is converted by alpha-farnesene synthase (AFS). Key steps include:

- Enzyme Isolation : Purify AFS from plant tissues (e.g., apple peel) using ammonium sulfate precipitation and column chromatography .

- Kinetic Assays : Measure enzyme activity under varying pH, temperature, and co-factor conditions (e.g., K+ dependence enhances activity) .

- Substrate Specificity : Test FDP isomers to confirm production of multiple alpha-farnesene stereoisomers .

- Gene Expression Analysis : Quantify MdAFS1 transcript levels in susceptible vs. resistant apple cultivars using RT-qPCR .

Q. What analytical methods are most reliable for detecting and quantifying this compound in plant tissues?

Methodological approaches include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Separate volatile compounds using a DB-5MS column, with identification via NIST library matching and quantification using internal standards (e.g., tetralin) .

- Solid-Phase Microextraction (SPME) : Optimize fiber type (e.g., PDMS/CAR) and exposure time for headspace sampling to avoid saturation .

- Calibration Curves : Use synthetic this compound standards to validate retention times and MS fragmentation patterns .

Table 1 : Comparison of Analytical Methods

| Method | Sensitivity (ng/L) | Advantages | Limitations |

|---|---|---|---|

| GC-MS | 0.1–5.0 | High specificity, quantitative | Requires volatile compounds |

| SPME-GC-MS | 1.0–10.0 | Solvent-free, minimal sample prep | Fiber selectivity variability |

| GC-EAD | N/A | Links bioactivity to compounds | Qualitative only |

Q. How does this compound contribute to apple scald development, and what experimental models are used to study this?

Alpha-farnesene oxidation products (e.g., conjugated trienols) induce superficial browning in apples. Research strategies include:

- Controlled Atmosphere Storage : Compare scald incidence in apples stored under low O₂ (1–3%) vs. ambient conditions .

- Oxidative Stress Markers : Measure malondialdehyde (MDA) levels via thiobarbituric acid assay to correlate lipid peroxidation with scald severity .

- Transgenic Models : Silence MdAFS1 in apple cultivars using RNAi to assess scald resistance .

Advanced Research Questions

Q. How do genetic variations in alpha-farnesene synthase (AFS) affect this compound production across plant cultivars?

Advanced methodologies:

- Allelic Diversity Analysis : Sequence MdAFS1 promoters in high- vs. low-emitting cultivars to identify regulatory SNPs .

- CRISPR-Cas9 Knockouts : Target conserved AFS domains (e.g., DDXXD motif) to disrupt enzyme function and validate via heterologous expression in E. coli .

- Metabolite Profiling : Use LC-MS/MS to quantify FDP pools and correlate with AFS activity .

Q. What experimental designs resolve contradictions in this compound emission patterns under environmental stress?

Conflicting data may arise from:

- Temporal Variability : Sample emissions at multiple diurnal timepoints (e.g., peak synthesis occurs at midday) .

- Environmental Controls : Standardize light intensity, temperature, and humidity in growth chambers to isolate stress effects .

- Multivariate Statistics : Apply PCA or PLS-DA to distinguish biotic (e.g., pathogen attack) vs. abiotic (e.g., UV exposure) stress responses .

Q. How can researchers modulate this compound levels to study its ecological role in insect-plant interactions?

Experimental frameworks:

- Field Trials : Apply synthetic alpha-farnesene lures in orchards to measure codling moth oviposition rates via sticky trap counts .

- Electroantennography (EAG) : Record antennal responses to pure isomers to identify bioactive stereoisomers .

- RNA-Seq : Profile insect olfactory receptor genes upregulated upon exposure to alpha-farnesene .

Q. What methodological challenges arise when quantifying this compound in complex matrices (e.g., tea leaves), and how are they addressed?

Challenges include co-elution with structurally similar terpenes. Solutions:

- Two-Dimensional GC (GC×GC) : Enhance separation using a polar/non-polar column combination .

- Isotope Dilution : Spike samples with deuterated alpha-farnesene for precise quantification .

- Machine Learning : Train models on GC-MS fragmentation patterns to deconvolute overlapping peaks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s role as a plant defense compound?

- Context Dependency : Assess whether studies used intact plants (natural emission) vs. exogenous application (non-physiological doses) .

- Ecological Trade-offs : Evaluate if high alpha-farnesene emission attracts beneficial pollinators while deterring herbivores .

- Oxidative Byproducts : Differentiate between intact alpha-farnesene and its oxidized derivatives in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.